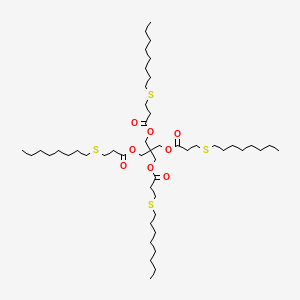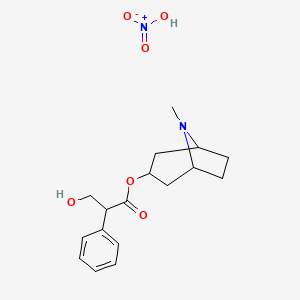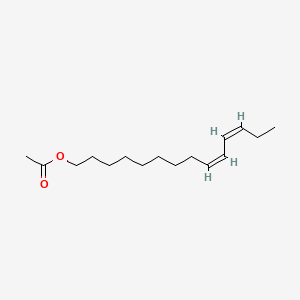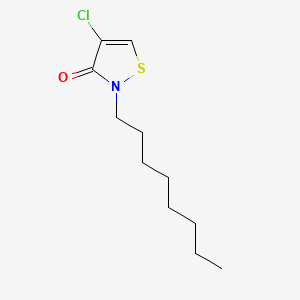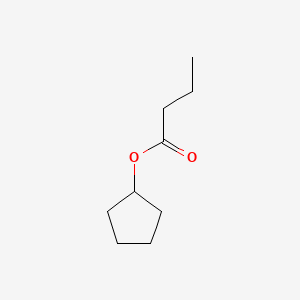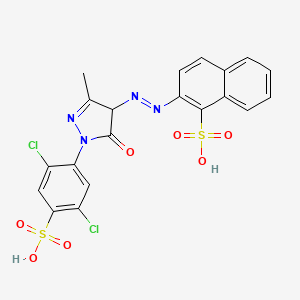
3-(2-(Benzyloxy)phenyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Phenylmethoxy)phenyl]oxetane is an organic compound featuring an oxetane ring, which is a four-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(phenylmethoxy)phenyl]oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular etherification, where a precursor molecule containing hydroxyl and halide groups undergoes cyclization to form the oxetane ring . Another approach involves the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an alkene and a carbonyl compound .
Industrial Production Methods
Industrial production of oxetane derivatives, including 3-[2-(phenylmethoxy)phenyl]oxetane, often relies on scalable cyclization reactions. These methods may involve the use of catalysts to enhance reaction efficiency and yield. For example, the use of rhodium-catalyzed O–H insertion and C–C bond-forming cyclization has been reported for the synthesis of functionalized oxetanes .
Chemical Reactions Analysis
Types of Reactions
3-[2-(phenylmethoxy)phenyl]oxetane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different products.
Substitution: The phenylmethoxy group can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to the formation of aldehydes or ketones, while reduction can yield alcohols or other reduced species .
Scientific Research Applications
3-[2-(phenylmethoxy)phenyl]oxetane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 3-[2-(phenylmethoxy)phenyl]oxetane exerts its effects involves the interaction of its oxetane ring with various molecular targets. The ring strain in the oxetane makes it reactive, allowing it to participate in ring-opening reactions that can lead to the formation of new bonds and structures . These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Oxetane: The parent compound with a simple four-membered ring.
3,3-Bis(chloromethyl)oxetane: A derivative with chloromethyl groups.
3,3-Bis(azidomethyl)oxetane: A derivative with azidomethyl groups.
Uniqueness
3-[2-(phenylmethoxy)phenyl]oxetane is unique due to the presence of the phenylmethoxy group, which imparts specific chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other oxetane derivatives .
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-(2-phenylmethoxyphenyl)oxetane |
InChI |
InChI=1S/C16H16O2/c1-2-6-13(7-3-1)10-18-16-9-5-4-8-15(16)14-11-17-12-14/h1-9,14H,10-12H2 |
InChI Key |
INNTUFGCCWAKOK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


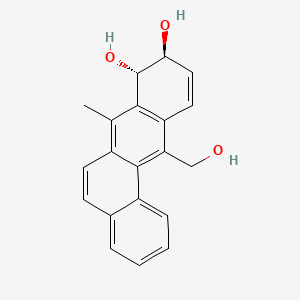
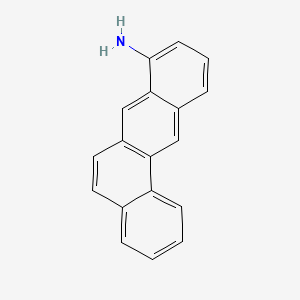
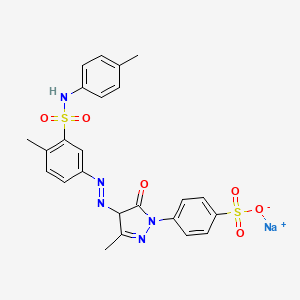
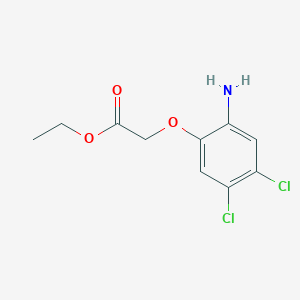
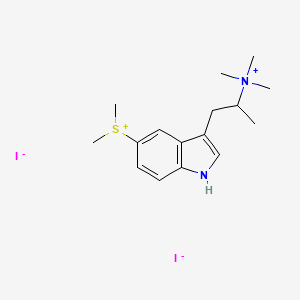
![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)
